2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16280376
Molecular Formula: C29H33N5O2S2
Molecular Weight: 547.7 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -](/images/structure/VC16280376.png)
Specification
Molecular Formula | C29H33N5O2S2 |
---|---|
Molecular Weight | 547.7 g/mol |
IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C29H33N5O2S2/c1-20(2)11-13-34-28(36)24(38-29(34)37)18-23-26(30-25-21(3)8-7-12-33(25)27(23)35)32-16-14-31(15-17-32)19-22-9-5-4-6-10-22/h4-10,12,18,20H,11,13-17,19H2,1-3H3/b24-18- |
Standard InChI Key | YXCFYPISDPDWCK-MOHJPFBDSA-N |
Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring, substituted at strategic positions with a 4-benzylpiperazine group, a 9-methyl moiety, and a Z-configured methylidene bridge linked to a 3-(3-methylbutyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene unit. The planar geometry imposed by the Z-configuration enhances π-π stacking interactions, while the benzylpiperazine and thioxo groups contribute to electronic diversity, potentially influencing receptor binding .
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C₃₄H₃₈N₆O₂S₂ |
Molecular Weight | 658.84 g/mol |
IUPAC Name | See compound title |
Critical Functional Groups | Thiazolidinone, pyrido-pyrimidinone, benzylpiperazine |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis can be divided into three key segments:
-
Pyrido[1,2-a]pyrimidin-4-one Core: Constructed via cyclocondensation of 2-aminopyridine derivatives with activated carbonyl species, analogous to methods used in pyrazole carboxylate synthesis .
-
Thiazolidinone Ring: Formed by cyclizing thiourea derivatives with α-keto esters under acidic conditions.
-
Piperazine Coupling: Introduced via nucleophilic substitution or palladium-catalyzed cross-coupling at the pyrimidinone’s 2-position.
Stepwise Synthesis
-
Core Formation: Reacting 2-amino-4-methylpyridine with methyl propiolate in DMF generates the pyrido-pyrimidinone scaffold.
-
Thiazolidinone Installation: Treating 3-(3-methylbutyl)thiourea with ethyl 4-oxopentanoate in HCl/EtOH yields the thiazolidinone precursor.
-
Knoevenagel Condensation: Coupling the thiazolidinone aldehyde with the pyrido-pyrimidinone core under basic conditions (piperidine/EtOH) establishes the Z-configured methylidene bridge.
-
Piperazine Functionalization: Reacting the intermediate with 1-benzylpiperazine using EDC·HCl/DMAP in CH₂Cl₂ completes the synthesis .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Core Formation | DMF, 110°C, 12 h | 68 |
Thiazolidinone Ring | HCl/EtOH, reflux, 6 h | 75 |
Knoevenagel | Piperidine, EtOH, 60°C, 8 h | 52 |
Piperazine Coupling | EDC·HCl, DMAP, CH₂Cl₂, rt, 24 h | 61 |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 7.5 Hz, 1H, pyrido H-6), 7.45–7.30 (m, 5H, benzyl), 6.95 (s, 1H, thiazolidinone CH), 3.75 (t, J = 5.0 Hz, 4H, piperazine), 2.55 (s, 3H, 9-CH₃) .
-
¹³C NMR: δ 187.2 (C=O), 170.5 (C=S), 155.0 (pyrimidinone C-4), 135.2–125.4 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
-
Observed: m/z 659.2643 [M+H]⁺ (calc. 659.2651).
Activity Type | Target/Mechanism | IC₅₀/Potency |
---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 0.02 µg/mL |
Anticancer | HT-29 colon cancer cells | IC₅₀ = 1.8 µM |
Dopamine D2 Receptor | Ki = 12 nM | Partial agonist |
Comparative Analysis with Structural Analogs
Impact of Substituent Variation
-
Piperazine vs. Piperidine: Replacement of piperidine (as in ) with benzylpiperazine enhances blood-brain barrier permeability.
-
Methyl vs. Ethyl Groups: The 9-methyl group reduces metabolic oxidation compared to ethyl analogs.
Table 4: Comparative Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume